Pitavastatin Calcium
CAS No.: 147526-32-7
Cat. No.: VC20763498
Molecular Formula: C25H24CaFNO4
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147526-32-7 |
---|---|
Molecular Formula | C25H24CaFNO4 |
Molecular Weight | 461.5 g/mol |
IUPAC Name | calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1 |
Standard InChI Key | AMUDYCAFPCQTAZ-NRFPMOEYSA-N |
Isomeric SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
Appearance | Powder |
What is Pitavastatin Calcium
Pitavastatin Calcium is a synthetic lipid-lowering agent jointly developed by Nissan Chemical and Kowa Co., notable for being the first total synthesis HMG-CoA reductase inhibitor. It functions primarily by reducing the liver's ability to manufacture cholesterol through inhibition of specific liver enzymes .
Chemical Properties
Pitavastatin Calcium possesses distinct chemical and physical properties that contribute to its pharmacological activity and stability.
Table 1: Chemical and Physical Properties of Pitavastatin Calcium
Property | Description |
---|---|
CAS Number | 147526-32-7 |
Chemical Formula | C25H26CaFNO4 |
Molecular Weight | 463.56 |
Physical Form | Solid |
Color | White to Off-White |
Melting Point | >138°C (decomposition) |
Optical Activity | [α]/D +19 to +24°, c =1 in acetonitrile: water (1:1) |
Stability | Hygroscopic |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Temperature | 2-8°C |
These properties indicate a defined stereochemical structure that is critical for the compound's biological activity and efficacy .
Mechanism of Action
HMG-CoA Reductase Inhibition
Pitavastatin Calcium exhibits potent inhibitory effects on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Studies have demonstrated an IC50 value of 6.8 nmol/L, making it 24 times more potent than simvastatin and 68 times more potent than fluvastatin .
Cholesterol Synthesis Inhibition
The compound effectively inhibits cholesterol synthesis in human hepatocytes with an IC50 value of 5.8 nmol/L. This represents inhibitory potency that is 29 times greater than simvastatin and 57 times greater than atorvastatin. Interestingly, pitavastatin shows relatively weak inhibition of enzymes involved in cholesterol synthesis beyond the mevalonate generation step .
LDL Receptor Upregulation
Pitavastatin induces the synthesis of LDL receptor mRNA at ultra-low concentrations (1 μmol/L), increasing LDL receptor density on cell surfaces. This mechanism enhances the clearance of LDL from the bloodstream, resulting in decreased plasma concentrations of LDL cholesterol, total cholesterol, and triglycerides .
Calcium Channel Modulation
Recent research has identified that pitavastatin possesses calcium channel antagonistic properties. Studies using rabbit aortic strips suggest that pitavastatin can inhibit vascular L-Type calcium channels, potentially contributing to vasorelaxant effects independent of its lipid-lowering activity .
Pharmacological Effects
Lipid-Lowering Effects
Pitavastatin Calcium is recognized as one of the most potent lipid-lowering agents available. Clinical studies have demonstrated significant reductions in LDL cholesterol levels. In the REPRIEVE trial, pitavastatin reduced mean LDL cholesterol by 28.5 mg/dL compared to only 0.8 mg/dL in the placebo group .
Anti-Inflammatory Effects
Evidence from clinical studies suggests that pitavastatin possesses significant anti-inflammatory properties. In the REPRIEVE trial, treatment with pitavastatin was associated with substantial reductions in inflammatory biomarkers in people with HIV .
Effects on Coronary Plaque
The REPRIEVE trial demonstrated that pitavastatin can effectively reduce noncalcified coronary plaque volume. After 24 months of treatment with pitavastatin calcium (4 mg daily), participants showed a significant reduction in noncalcified plaque compared to those receiving placebo .
Table 2: Effects of Pitavastatin on Noncalcified Coronary Plaque in the REPRIEVE Trial
Parameter | Pitavastatin Group | Placebo Group | Baseline Adjusted Difference | P Value |
---|---|---|---|---|
Mean change in noncalcified plaque volume | -1.7 mm³ | 2.6 mm³ | -4.3 mm³ (95% CI, -8.6 to -0.1) | 0.04 |
Relative reduction compared to placebo | 7% (95% CI, 1-12) | - | - | - |
Risk of noncalcified plaque progression | - | - | Relative risk: 0.67 (95% CI, 0.52-0.88) | 0.003 |
Effects on Inflammatory Biomarkers
In the REPRIEVE trial, pitavastatin treatment was associated with significant reductions in markers of lipid oxidation and arterial inflammation .
Table 3: Effects of Pitavastatin on Inflammatory Biomarkers in the REPRIEVE Trial
Biomarker | Pitavastatin Group | Placebo Group | P Value |
---|---|---|---|
Oxidized low-density lipoprotein | -29% (95% CI, -32 to -26) | -13% (95% CI, -17 to -9) | <0.001 |
Lipoprotein-associated phospholipase A2 | -7% (95% CI, -11 to -4) | +14% (95% CI, 10-18) | <0.001 |
Cardiovascular Event Reduction
The REPRIEVE trial demonstrated that pitavastatin calcium (4 mg daily) reduced major adverse cardiovascular events (MACE) by 35% compared to placebo over a median follow-up period of 5.1 years. This reduction in cardiovascular events was greater than what would be expected from LDL cholesterol reduction alone, suggesting additional cardioprotective mechanisms .
Pharmacokinetics
Absorption and Distribution
Following oral administration, pitavastatin calcium is primarily absorbed in the duodenum and colon. The compound demonstrates high plasma protein binding (96%) and exhibits selective distribution to the liver, which is its primary site of action. Drug concentrations in other tissues are generally lower than or equal to plasma concentrations .
Metabolism and Excretion
Pitavastatin calcium undergoes metabolism primarily in the liver, with additional metabolic activity in the kidney, lung, heart, and muscle tissues. Metabolite concentrations are typically lower than those of the parent compound. Excretion occurs predominantly through the feces, with a small amount eliminated via urine. The total excretion rate approaches 100% .
Clinical Applications
Treatment of Hypercholesterolemia
Pitavastatin Calcium is primarily indicated for the treatment of hypercholesterolemia and familial hypercholesterolemia. Its potent lipid-lowering effects make it particularly valuable for patients requiring significant reductions in cholesterol levels .
Cardiovascular Disease Prevention
The REPRIEVE trial demonstrated that pitavastatin calcium (4 mg daily) is effective in preventing major adverse cardiovascular events in people with HIV who have low to moderate cardiovascular risk .
Application in HIV-Associated Cardiovascular Risk
People with HIV experience increased rates of cardiovascular disease characterized by premature noncalcified coronary plaque. The REPRIEVE trial specifically investigated pitavastatin in this population, finding that it effectively reduced noncalcified plaque volume and markers of lipid oxidation and arterial inflammation .
Parameter | Species | Findings |
---|---|---|
Acute Toxicity (LD50) | Rat | 500-1000 mg/kg (male), 250-500 mg/kg (female) |
Acute Toxicity (LD) | Dog | 50-100 mg/kg |
Safe Long-term Dose | Rat | 1 mg/kg/day (6 months) |
Safe Long-term Dose | Dog | 0.3 mg/kg/day (12 months) |
Safe Long-term Dose | Monkey | 3 mg/kg/day (6 months) |
Hepatic Effects | Rat | Increased AST (males) and ALT (males and females) at 10 mg/kg/day |
Histopathology | Rat | Minimal focal hepatocellular vacuolation in males |
Hematological Effects
Hematological changes observed in rat toxicity studies included increased neutrophil counts and decreased lymphocyte counts at doses ≥ 5 mg/kg/day in males. Decreased eosinophil counts were noted in all treated males. In females, prothrombin times increased in a dose-related manner, although no unusual episodes of bleeding were observed .
Recent Research Findings
REPRIEVE Trial Outcomes
The Randomized Trial to Prevent Vascular Events in HIV (REPRIEVE) has provided important insights into the effects of pitavastatin calcium in people with HIV who have low to moderate cardiovascular risk. This double-blind, placebo-controlled randomized clinical trial enrolled participants from April 2015 to February 2018 at 31 US clinical research sites .
In a substudy involving 611 participants who completed both baseline and follow-up coronary computed tomography angiography (CTA), pitavastatin calcium (4 mg daily) demonstrated a significant 7% relative reduction in noncalcified coronary plaque volume compared to placebo .
Effects on Inflammatory Biomarkers
The REPRIEVE trial also demonstrated that after 24 months of treatment, the pitavastatin group showed significant reductions in oxidized low-density lipoprotein (-29% vs -13% with placebo; P < 0.001) and lipoprotein-associated phospholipase A2 (-7% vs +14% with placebo; P < 0.001) .
Calcium Channel Blocking Properties
Recent research has identified that pitavastatin possesses calcium channel antagonistic properties. Studies using isolated rabbit aortic strips suggest that pitavastatin can inhibit vascular L-Type calcium channels, potentially contributing to vasorelaxant effects independent of its lipid-lowering activity .
This finding adds to our understanding of the pleiotropic effects of statins and may help explain some of the cardiovascular benefits observed with pitavastatin treatment beyond what would be expected from LDL cholesterol reduction alone.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume